molecular formula C15H11Cl2N3O B12606073 [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 648869-71-0

[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol

Cat. No.: B12606073
CAS No.: 648869-71-0
M. Wt: 320.2 g/mol
InChI Key: VEVWQARSXHMHAC-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carbaldehyde, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

CAS No.

648869-71-0

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-1-pyridin-2-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C15H11Cl2N3O/c16-12-5-4-10(7-13(12)17)14-8-11(9-21)19-20(14)15-3-1-2-6-18-15/h1-8,21H,9H2

InChI Key

VEVWQARSXHMHAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC(=N2)CO)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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